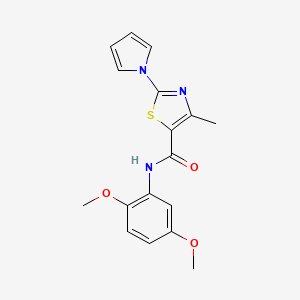

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another method involves the use of microwave-induced molecular iodine-catalyzed reactions under solventless conditions, which also produces N-substituted pyrroles efficiently .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole or pyrrole derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it has been shown to increase monoclonal antibody production by suppressing cell growth and enhancing glucose uptake in Chinese hamster ovary cells .

Comparison with Similar Compounds

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production.

2,5-Dimethoxytetrahydrofuran: A key intermediate in the synthesis of N-substituted pyrroles.

Uniqueness

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate biological pathways and enhance monoclonal antibody production makes it a valuable compound in both research and industrial applications.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.

Research indicates that this compound may function as an inhibitor of specific enzymes and receptors. Compounds with similar structural motifs have shown efficacy in inhibiting kinases and other targets associated with cancer and inflammatory diseases. The presence of multiple functional groups enhances its ability to interact with various biological pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- In vitro studies demonstrated that derivatives of thiazole and pyrrole exhibit significant cytotoxicity against various cancer cell lines. The compound's structural features suggest it may similarly inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Xia et al. | A549 | 26 | Induces apoptosis |

| Fan et al. | NCI-H460 | 0.95 | Autophagy without apoptosis |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Interaction Studies

Understanding how this compound interacts with biological molecules is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess binding affinities to target proteins.

Case Studies

- Antitumor Activity : In a study by Xia et al., the compound exhibited significant antitumor activity against the A549 lung cancer cell line with an IC50 value of 26 µM, indicating its potential as a lead compound for further development.

- Inflammatory Response : Another study highlighted the compound's ability to suppress COX activity, suggesting its role in mitigating inflammatory responses.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structural Modifications : Investigating how changes to the compound's structure affect its biological activity could lead to more potent derivatives.

- In vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and therapeutic efficacy of the compound in living organisms.

Properties

Molecular Formula |

C17H17N3O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H17N3O3S/c1-11-15(24-17(18-11)20-8-4-5-9-20)16(21)19-13-10-12(22-2)6-7-14(13)23-3/h4-10H,1-3H3,(H,19,21) |

InChI Key |

PLYIILMDHXZKMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.